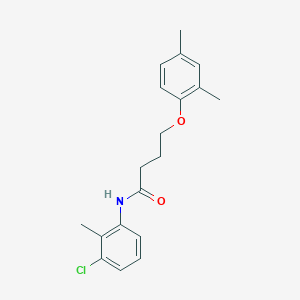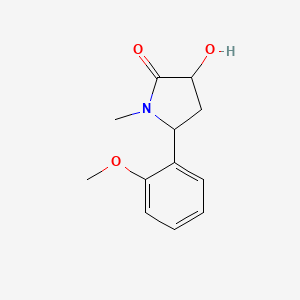![molecular formula C11H14BrFOZn B14869380 4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and stability in solution, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide+Zn→4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and under an inert atmosphere.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to stabilize the metal center. The reactions are usually performed in tetrahydrofuran or other suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is a new carbon-carbon bond, resulting in a more complex organic molecule.
Aplicaciones Científicas De Investigación
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Biological Studies: It is used in the synthesis of biologically active compounds for studying cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide involves the transfer of the phenyl group from the zinc center to an electrophilic substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(N-Butyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl lithium
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl boronic acid
Uniqueness
Compared to similar compounds, 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. It is less reactive than its magnesium counterpart, making it more selective in certain reactions. Additionally, its stability in tetrahydrofuran allows for easier handling and storage.
Propiedades
Fórmula molecular |
C11H14BrFOZn |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(butoxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;;/h4,6-7H,2-3,8-9H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
DLURZODRLJESQY-UHFFFAOYSA-M |
SMILES canónico |
CCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


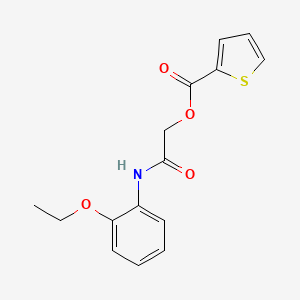
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
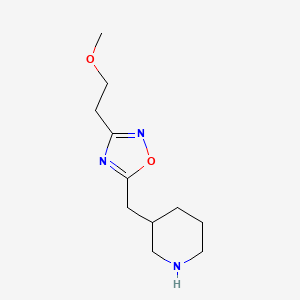
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)

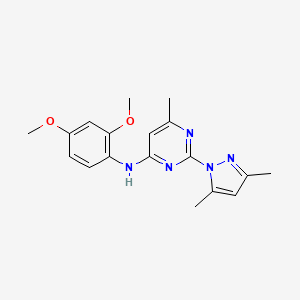
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
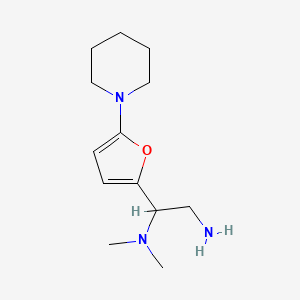

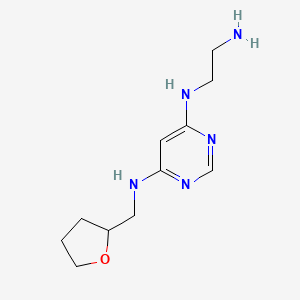
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
